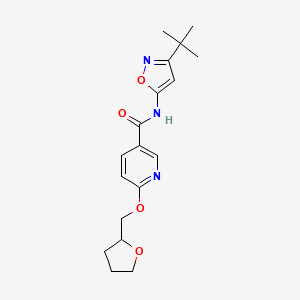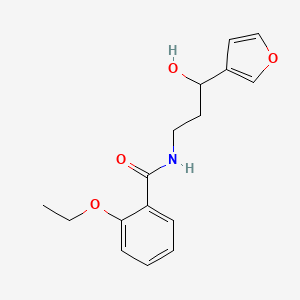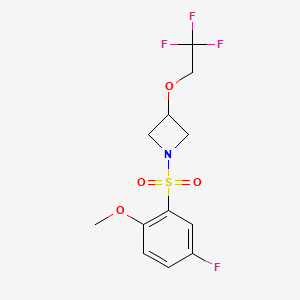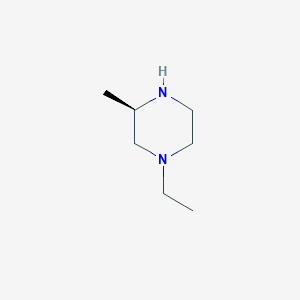
N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as A-438079, is a potent antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration.
Applications De Recherche Scientifique
Synthesis and Antineoplastic Activities
N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is related to a class of nicotinamides that have been studied for their antineoplastic (anti-cancer) activities. This compound is associated with the synthesis of various 6-substituted nicotinamides which have shown moderate activity against leukemia in preliminary screenings (Ross, 1967).
Biochemical Properties
Nicotinamide derivatives, including this compound, are closely linked to the enzymatic activity of nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the N-methylation of nicotinamide and related compounds, which is significant in metabolic pathways. It's expressed at high levels in various cancers, making it a target for cancer therapy research (Rini et al., 1990).
Utilization by Biological Systems
The utilization of nicotinamide derivatives, including compounds similar to this compound, is an area of research in mammals, insects, and bacteria. These studies explore how such compounds are metabolically processed and utilized by different biological systems (Ellinger et al., 1947).
DNA Damage Recovery
Research has also focused on the effects of nicotinamide analogues on cellular recovery from DNA damage. This line of research is crucial for understanding how such compounds can be used in the context of DNA repair and cancer treatment (Jacobson et al., 1984).
Structural Basis of Substrate Recognition
Understanding the structural basis of substrate recognition in human NNMT, which involves compounds like this compound, is vital for drug design and therapeutic applications. This research is key to developing targeted treatments for diseases where NNMT plays a role (Peng et al., 2011).
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)14-9-16(25-21-14)20-17(22)12-6-7-15(19-10-12)24-11-13-5-4-8-23-13/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVLXJPCIKQLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
![N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2391048.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)
